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molecular formula C10H14ClNO B3144131 Ethyl 2-phenylacetimidate hydrochloride CAS No. 5442-34-2

Ethyl 2-phenylacetimidate hydrochloride

Cat. No. B3144131
M. Wt: 199.68 g/mol
InChI Key: IWGUPOMJPZNXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562828B1

Procedure details

Hydrogen chloride was blown into a solution of benzyl cyanide (5.8 ml) in diethyl ether (10 ml) with ice-cooling, and the mixture was stood at room temperature for 12 hours. After completion of the reaction, the solvent was evaporated. The obtained solid was washed with diethyl ether, collected by filtration and dried under reduced pressure to give the title compound (9.43 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([C:9]#[N:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:11]([O:13]CC)[CH3:12]>>[ClH:1].[C:3]1([CH2:2][C:9](=[NH:10])[O:13][CH2:11][CH3:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
The obtained solid was washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)CC(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 9.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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